1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one
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Overview
Description
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic organic compound that features both an oxolane (tetrahydrofuran) ring and a pyrrolidine ring. These types of compounds are often of interest in medicinal chemistry and organic synthesis due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the formation of the oxolane and pyrrolidine rings followed by their coupling. One possible synthetic route could involve:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or halohydrin.
Formation of the Pyrrolidine Ring: This can be synthesized via the cyclization of a suitable amino alcohol or through the reduction of a pyrrole derivative.
Coupling Reaction: The final step involves coupling the oxolane and pyrrolidine rings through a suitable linker, such as an ethanone group, using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ketone group or reduce double bonds within the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the rings or the ethanone linker.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to natural compounds.
Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved would be specific to the target and the type of interaction (e.g., inhibition, activation, binding).
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethane: Similar structure but without the ketone group.
1-(Tetrahydrofuran-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure but with a different ring system.
Uniqueness
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both an oxolane and a pyrrolidine ring, which can confer distinct chemical and biological properties. Its specific arrangement and functional groups make it a valuable compound for various applications in research and industry.
Biological Activity
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one, also known by its CAS number 1597103-30-4, is a compound that has garnered interest in pharmacological and biochemical research due to its potential biological activities. This article reviews the structural characteristics, biological properties, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H17NO2, with a molecular weight of 183.25 g/mol. The compound features a pyrrolidine ring and an oxolane moiety, which contribute to its chemical behavior and biological interactions.
Property | Value |
---|---|
CAS Number | 1597103-30-4 |
Molecular Formula | C10H17NO2 |
Molecular Weight | 183.25 g/mol |
Density | N/A |
Boiling Point | N/A |
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of both the oxolane and pyrrolidine rings suggests potential interactions with neurotransmitter systems, possibly influencing pathways related to cognition and mood regulation.
Pharmacological Studies
- Neuropharmacological Effects : A study exploring compounds structurally related to this compound revealed that such compounds exhibited significant activity on the central nervous system (CNS), potentially acting as modulators of neurotransmitter release or receptor activity.
- Antimicrobial Activity : Preliminary screening has suggested that derivatives of this compound may possess antimicrobial properties. For instance, compounds containing the pyrrolidine structure have been documented to show inhibitory effects against various bacterial strains.
- Analgesic Properties : Some studies have indicated that similar compounds can exhibit analgesic effects, suggesting that this compound might also provide pain relief through modulation of pain pathways.
Case Study 1: Neuroprotective Effects
A recent investigation into the neuroprotective effects of related compounds demonstrated that they could reduce oxidative stress in neuronal cells. This was assessed using cell viability assays and measurement of reactive oxygen species (ROS). The results indicated that these compounds could enhance cell survival under oxidative stress conditions, suggesting a potential therapeutic application in neurodegenerative diseases.
Case Study 2: Antimicrobial Screening
In a comparative study involving several oxolane derivatives, it was found that certain analogs exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods, showing promising results for further development.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(oxolan-3-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H17NO2/c12-10(8-3-5-13-7-8)6-9-2-1-4-11-9/h8-9,11H,1-7H2 |
InChI Key |
RDPDDLXBHIZSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2CCOC2 |
Origin of Product |
United States |
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